molecular formula C9H7N3O B2489316 (NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine CAS No. 2387451-99-0

(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine

Cat. No.: B2489316
CAS No.: 2387451-99-0
M. Wt: 173.175
InChI Key: MSKLEJLIADQDML-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine is a chemical compound that features a quinoxaline ring structure. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine typically involves the condensation of quinoxaline derivatives with hydroxylamine. One common method includes the reaction of quinoxalin-6-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature, yielding the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, amines, and various substituted quinoxaline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are often mediated by the quinoxaline ring structure, which allows for strong binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(quinoxalin-6-yl)methanamine dihydrochloride
  • 3-substituted-4-(quinoxalin-6-yl) pyrazoles
  • Quinoxalin-6-yl derivatives

Uniqueness

(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine is unique due to its specific hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.

Properties

IUPAC Name

(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6,13H/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKLEJLIADQDML-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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